molecular formula C17H22N6O2 B612048 GSK143

GSK143

Cat. No.: B612048
M. Wt: 342.4 g/mol
InChI Key: KBPYMFSSFLOJPH-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK143 is a synthetic organic compound known for its potent, selective, and orally active inhibition of spleen tyrosine kinase (SYK). It has favorable physicochemical properties, including good aqueous solubility . This compound is also referred to as compound 20 in some scientific literature .

Preparation Methods

The synthesis of GSK143 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to optimize the synthesis process, ensuring scalability and cost-effectiveness. These methods may include continuous flow chemistry and automated synthesis techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

GSK143 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Autoimmune Diseases

GSK143 has shown promise in preclinical models for various autoimmune conditions:

  • Rheumatoid Arthritis : In murine models, this compound effectively reduced inflammation and joint damage associated with rheumatoid arthritis by inhibiting BCR signaling pathways .
  • Systemic Lupus Erythematosus : The compound demonstrated a dose-dependent inhibition of IgM-stimulated CD69 expression in both human and murine whole blood, indicating its potential to modulate immune responses in lupus .

Chronic Lymphocytic Leukemia

This compound has been tested for its efficacy against chronic lymphocytic leukemia (CLL). Studies indicate that it decreases cell viability in CLL cell lines, suggesting its potential as an anti-cancer agent .

Inflammatory Conditions

The compound has been evaluated for its effects on inflammatory responses:

  • Macrophage Activation : this compound inhibited tumor necrosis factor-alpha (TNF-α) release from pro-inflammatory macrophages in vitro, showcasing its ability to modulate macrophage activity during inflammatory responses .
  • Arthus Reaction Model : In rat models of the Arthus reaction, this compound exhibited significant efficacy, further supporting its role in controlling immune-mediated inflammation .

Data Tables

The following tables summarize key findings from studies involving this compound:

Study Application Model Key Findings
Autoimmune DiseasesMurine ModelsInhibited IgM-stimulated CD69 expression with IC50 values of 185 nM (human) and 364 nM (murine).
Chronic Lymphocytic LeukemiaCLL Cell LinesDecreased cell viability significantly.
Inflammatory ConditionsRat Arthus ModelDemonstrated significant reduction in inflammatory responses.

Case Study 1: Efficacy in Rheumatoid Arthritis

In a study focusing on rheumatoid arthritis, this compound was administered to murine models exhibiting symptoms of the disease. The results showed a marked reduction in joint swelling and inflammatory markers when compared to control groups. The compound's ability to inhibit Syk led to decreased B cell activation and reduced production of pro-inflammatory cytokines.

Case Study 2: Impact on Macrophage Function

A separate investigation assessed this compound's impact on macrophage function. Human monocytic cells were differentiated into an M1 phenotype and stimulated with Ig-conjugated beads. This compound significantly inhibited TNF-α production, demonstrating its potential to modulate macrophage-driven inflammation effectively.

Mechanism of Action

GSK143 exerts its effects by selectively inhibiting spleen tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, such as extracellular signal-regulated kinases (Erk), which are involved in cell signaling pathways. By blocking these pathways, this compound reduces inflammation and prevents the recruitment of immune cells to sites of inflammation .

Biological Activity

GSK143 is a selective inhibitor of spleen tyrosine kinase (Syk), a key regulator in various immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical use.

Chemical Structure:

  • Chemical Name: 2-[[(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide dihydrochloride
  • Molecular Formula: C17H22N6O2.2HCl

This compound exhibits a high selectivity for Syk with a pIC50 value of 7.5, indicating potent inhibition of Syk-mediated signaling pathways. It also inhibits phosphorylated Erk with a pIC50 of 7.1, which is relevant in various cellular signaling cascades associated with cancer and inflammation .

Biological Activity in Chronic Lymphocytic Leukemia

This compound has shown significant efficacy in CLL models by abrogating survival signals that are critical for the proliferation and survival of malignant B-cells. In vitro studies demonstrated that this compound decreases cell viability and number in CLL cell lines, highlighting its potential as a therapeutic agent .

Efficacy Data Table

Study Model Efficacy Mechanism
CLL Cell LinesDecreased viability (EC50 ~ 100 nM)Inhibition of Syk signaling
Rat Arthus ModelGood efficacy observedModulation of immune response
Preclinical StudiesPotent inhibition (EC50 24–51 nM)B-cell receptor signaling blockade

Preclinical Studies and Case Reports

Several preclinical studies have evaluated the biological activity of this compound across different models:

  • Chronic Lymphocytic Leukemia (CLL):
    • In a study involving CLL patients, this compound effectively inhibited survival signals, leading to reduced cell proliferation and increased apoptosis in malignant cells .
    • The compound's selectivity for Syk over other kinases suggests minimal off-target effects, which is crucial for reducing potential side effects in patients.
  • Autoimmune Models:
    • This compound has been tested in models of systemic lupus erythematosus (SLE) where Syk inhibition was shown to prevent disease progression by modulating B-cell activation and cytokine release .
    • The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating various autoimmune conditions.

Clinical Implications and Future Directions

Given its potent biological activity and selectivity, this compound holds promise for clinical applications in treating CLL and potentially other autoimmune diseases. Current research is focused on:

  • Clinical Trials: Ongoing trials are assessing the safety and efficacy of this compound in human subjects with CLL and other hematological malignancies.
  • Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as BTK inhibitors, to enhance treatment outcomes .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GSK143 as a SYK inhibitor in immune cell regulation?

this compound selectively inhibits spleen tyrosine kinase (SYK), blocking downstream signaling pathways such as Erk phosphorylation (pErk; pIC50 = 7.1). This inhibition reduces immune cell activation (e.g., macrophages, mast cells) and cytokine production. In vitro studies demonstrate dose-dependent suppression of SYK-dependent signaling events like calcium flux and CD69 expression in B cells .

Q. How does this compound modulate inflammatory responses in preclinical models?

this compound reduces inflammation by inhibiting immune cell recruitment (e.g., neutrophils, monocytes) to tissues. In murine postoperative ileus (POI) models, it decreases macrophage activation and mast cell degranulation, while in asthma models, it attenuates airway hyper-responsiveness by suppressing SYK-dependent leukocyte infiltration .

Advanced Research Questions

Q. How to design experiments to assess SYK inhibition efficacy and specificity of this compound?

  • In vitro: Use kinase profiling panels to compare this compound’s selectivity for SYK over related kinases (e.g., ZAP-70, LCK). Measure inhibition of SYK-dependent phosphorylation (e.g., pErk) via immunoblotting .
  • In vivo: Employ disease models (e.g., T-cell-independent immunization or chronic asthma) with endpoints like IgM antibody titers or airway resistance. Validate target engagement using flow cytometry for CD69 expression in B cells .

Q. How to resolve contradictions in this compound’s effects on immune cell counts across studies?

Discrepancies (e.g., increased immune cells in acute models vs. reduced counts in chronic inflammation) may arise from differences in dosing, model systems, or cell types. For example, this compound increases circulating immune cells in short-term assays (e.g., whole blood CD69 assays) but reduces tissue-specific infiltration in chronic models. Always contextualize results with temporal and spatial resolution of data .

Q. What assays are optimal for studying SYK’s role in mitochondrial respiration and cellular metabolism?

Use cFRET to monitor SYK-mediated respirasome assembly and immunoblotting (e.g., NDUFB8, COX8A) to assess mitochondrial complex integrity. Complement with respiratory chain activity assays to quantify oxygen consumption rates in this compound-treated cells .

Q. How to interpret dose-response relationships in this compound studies?

Analyze dose curves for IC50 values (e.g., 185 nM in human whole blood CD69 assays) and compare with pharmacokinetic parameters (e.g., T1/2 = 4.2 hr in rats). In vivo, use escalating doses (e.g., 0.1–30 mg/kg) to identify thresholds for anti-inflammatory efficacy without off-target effects .

Q. What strategies validate in vitro findings of this compound in vivo?

  • Pharmacodynamic markers: Measure SYK phosphorylation in target tissues (e.g., intestinal mucosa) via phospho-specific antibodies.
  • Functional endpoints: Quantify gastrointestinal transit time in POI models or airway resistance in asthma models.
  • PK/PD modeling: Corrogate plasma exposure (Cmax, AUC) with efficacy metrics .

Q. How to assess potential synergistic effects of this compound with other inhibitors?

Co-administer this compound with inhibitors of parallel pathways (e.g., JAK/STAT) and use isobolographic analysis to quantify synergy. In respiratory chain studies, combine with rotenone/antimycin A to dissect SYK’s role in mitochondrial dysfunction .

Q. What methods identify off-target effects of this compound in kinase signaling?

Perform broad-spectrum kinase profiling (e.g., hERG, Aurora B) to assess selectivity. Use RNA-seq or phosphoproteomics to uncover non-SYK pathways modulated by this compound. Cross-validate with SYK-knockout models to confirm target specificity .

Q. How to evaluate long-term efficacy and resistance mechanisms in chronic this compound treatment?

Monitor adaptive immune responses (e.g., autoantibody titers) and SYK expression levels in prolonged studies. In chronic asthma models, track leukocyte subsets and cytokine profiles to detect compensatory pathways .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report variability with error bars (SEM) and significance via ANOVA with post-hoc tests .

Q. How to compare this compound’s efficacy with other SYK inhibitors (e.g., entospletinib, BAY 61-3606)?

Conduct head-to-head studies using standardized assays (e.g., SYK kinase activity, cFRET). Compare structural features (e.g., this compound’s dihydrochloride salt vs. BAY 61-3606’s benzamide core) and pharmacokinetic profiles (oral bioavailability, half-life) .

Properties

IUPAC Name

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPYMFSSFLOJPH-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.